N'-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-N'-[(3-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine
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Overview
Description
N’-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-N’-[(3-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine is a complex organic compound that features a furan ring, a thiazole ring, and a dimethylethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-N’-[(3-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of a furan derivative with a thioamide under acidic conditions. The resulting intermediate is then reacted with a substituted benzylamine to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction steps. Purification methods such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N’-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-N’-[(3-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions include furanones, dihydrothiazoles, and various substituted derivatives of the original compound .
Scientific Research Applications
N’-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-N’-[(3-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-N’-[(3-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to biological molecules, enhancing the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Furan Derivatives: Compounds such as furanones and furfuryl alcohol are known for their diverse chemical reactivity and applications in organic synthesis.
Uniqueness
N’-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-N’-[(3-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine is unique due to its combination of furan and thiazole rings, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N'-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-N'-[(3-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-22(2)9-10-23(14-16-6-4-7-17(12-16)24-3)15-18-13-21-20(26-18)19-8-5-11-25-19/h4-8,11-13H,9-10,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAQFAAYKHZPIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC(=CC=C1)OC)CC2=CN=C(S2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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